molecular formula C17H20N2O2S B11798149 2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine

2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11798149
M. Wt: 316.4 g/mol
InChI Key: CDOSHTVYIZARMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a methyl group at the 2-position and a tosylpyrrolidinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which is then tosylated to introduce the tosyl group. The tosylated pyrrolidine is subsequently coupled with a 2-methylpyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize a packed column with a catalyst, such as Raney nickel, and a low boiling point alcohol as the solvent .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound’s pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of the tosyl group, which enhances its reactivity and potential for diverse applications. The tosyl group also provides a handle for further functionalization, making this compound a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C17H20N2O2S/c1-13-7-9-15(10-8-13)22(20,21)19-12-4-6-17(19)16-5-3-11-18-14(16)2/h3,5,7-11,17H,4,6,12H2,1-2H3

InChI Key

CDOSHTVYIZARMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.